4-methyl-1'-propyl-1,4'-bipiperidine
Description
4-Methyl-1'-propyl-1,4'-bipiperidine is a bipiperidine derivative characterized by a methyl group at the 4-position of the first piperidine ring and a propyl group at the 1'-position of the second piperidine ring. Its molecular formula is C₁₃H₂₄N₂, with a CAS registry number 883546-29-0 .
Properties
IUPAC Name |
4-methyl-1-(1-propylpiperidin-4-yl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2/c1-3-8-15-9-6-14(7-10-15)16-11-4-13(2)5-12-16/h13-14H,3-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHJOTZUNLLABEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)N2CCC(CC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences and similarities among bipiperidine derivatives:
Key Observations:
- Substituent Impact : The methyl and propyl groups in this compound may enhance lipophilicity compared to carboxamide-containing analogs like pipamperone or carpipramine. This could influence membrane permeability and bioavailability .
- Functional Group Relevance : Carboxamide groups (e.g., in pipamperone) are critical for receptor binding, while aromatic substituents (e.g., fluorophenyl in pipamperone, bromophenyl in SCH 351125) modulate target affinity .
Pharmacokinetic and Pharmacodynamic Comparisons
Pharmacokinetics:
- Pipamperone : Detectable in plasma at 2–400 ng/mL via HPLC, with a detection limit of 2 ng/mL .
- SCH 351125 : Exhibits >90% oral bioavailability in primates and potent antiviral activity (IC₅₀ = 1–10 nM) against HIV-1 .
- This compound: No direct data, but its propyl group may confer longer half-life compared to methyl-only analogs due to reduced metabolic clearance .
Target Interactions:
- Pipamperone : Binds dopamine D₂ and serotonin 5-HT₂A receptors, typical of atypical antipsychotics .
- CCR5 Antagonists (e.g., SCH 351125) : The oxime and pyridine groups are essential for blocking HIV entry via CCR5 receptor antagonism .
Antipsychotics (Pipamperone, Carpipramine):
- Pipamperone’s 4-fluorobenzoylpropyl group is critical for dopamine receptor affinity .
- Carpipramine’s dibenzazepine moiety enables dual antipsychotic and antidepressant effects .
Anticancer Agents (Irinotecan Derivatives):
Anti-HIV Agents (SCH 351125):
- Substituents like 4-bromophenyl and ethoxyimino optimize CCR5 binding and metabolic stability .
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